6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[25]octane core with a 2,5-dimethoxybenzenesulfonyl group and two fluorine atoms attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spiro[2.5]octane ring system. The introduction of the 2,5-dimethoxybenzenesulfonyl group can be accomplished through a sulfonylation reaction using a sulfonyl chloride derivative. Finally, the fluorine atoms are introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and temperature control, as well as the implementation of purification techniques such as chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity or function. For example, the sulfonyl group may interact with active sites of enzymes, while the fluorine atoms can enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane: This compound shares the spirocyclic core but differs in the functional groups attached to the ring system.
6-(2,5-Dimethoxybenzenesulfonyl)-1-(5-methyl-1,2,4-oxadiazol-3-yl)-6-azaspiro[2.5]octane: Similar in structure but with an additional oxadiazole ring, which may impart different chemical properties and applications.
Uniqueness
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane is unique due to the presence of both the 2,5-dimethoxybenzenesulfonyl group and the difluoro substitution on the spirocyclic core
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJBIQSYBOBJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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